{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
Description
The compound “{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate” is a benzoate ester derivative featuring a 2,4-dichlorobenzoate core linked to a carbamoylmethyl group substituted with a 4-bromophenyl moiety. This structure combines electron-withdrawing substituents (2,4-dichloro on the benzoate) and a brominated aromatic system, which may influence its physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-6-5-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHNNWNPDLZQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Role of the Carbamoyl Group
However, the carbamoyl group’s impact must be balanced against steric hindrance from the 4-bromophenylmethyl substituent, which could limit accessibility to enzyme active sites.
Comparison with Hydrazone-Containing Analogues
describes a structurally distinct compound, 4-{(E)-[(4-Bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate, which shares the 2,4-dichlorobenzoate moiety but incorporates a hydrazone linker and methoxy group. Hydrazone groups are known to chelate metals or form stable Schiff bases, which may confer unique reactivity or stability .
Functional Group Diversity in Bromobenzoate Derivatives
lists multiple 4-bromobenzoate derivatives with diverse substituents, such as phenoxyacetyl and carbohydrazonoyl groups. For example, 4-{2-[(2-bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate (C₂₃H₁₈Br₂N₂O₄) demonstrates how branching and additional aromatic systems can modulate solubility and steric effects. These variations underscore the importance of substituent selection in tuning pharmacokinetic properties .
Data Table: Key Comparative Parameters
Key Findings and Implications
Substituent Position Matters : The 2,4-dichloro substitution pattern correlates with reduced bioactivity in analogues (e.g., analogue 83 vs. 81), suggesting the target compound may exhibit similar trends .
Functional Group Trade-offs : While the carbamoyl group may enhance binding, steric bulk from the 4-bromophenyl group could offset these benefits.
Structural Diversity: Hydrazone and carbohydrazonoyl derivatives () highlight alternative strategies for modifying stability and target interaction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
